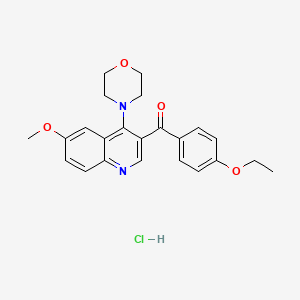

3-(4-Ethoxybenzoyl)-6-methoxy-4-(morpholin-4-yl)quinoline hydrochloride

Description

3-(4-Ethoxybenzoyl)-6-methoxy-4-(morpholin-4-yl)quinoline hydrochloride is a synthetic quinoline derivative characterized by a 4-ethoxybenzoyl group at position 3, a methoxy substituent at position 6, and a morpholine ring at position 4 of the quinoline core. The hydrochloride salt enhances its solubility and stability for pharmaceutical applications.

Properties

IUPAC Name |

(4-ethoxyphenyl)-(6-methoxy-4-morpholin-4-ylquinolin-3-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4.ClH/c1-3-29-17-6-4-16(5-7-17)23(26)20-15-24-21-9-8-18(27-2)14-19(21)22(20)25-10-12-28-13-11-25;/h4-9,14-15H,3,10-13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRRLDLLZZIDZCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCOCC4)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution

4-Chloro-6-methoxyquinoline-3-carboxylate reacts with morpholine in dimethylformamide (DMF) at 90–100°C, facilitated by potassium carbonate (K₂CO₃) as a base. The reaction proceeds via a two-step mechanism:

- Chloride displacement : Morpholine attacks the electron-deficient C4 position, displacing chloride.

- Aromatization : The intermediate undergoes deprotonation to restore aromaticity.

This method yields 4-morpholino-6-methoxyquinoline-3-carboxylate with >75% efficiency.

Buchwald-Hartwig Amination

For substrates with poor leaving groups, palladium-catalyzed coupling is employed. Using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), Xantphos ligand, and cesium carbonate (Cs₂CO₃), morpholine couples with 4-bromoquinoline derivatives under microwave irradiation (120°C, 30 min). This method achieves higher regioselectivity (>90%) but requires expensive catalysts.

Acylation at Position 3 with 4-Ethoxybenzoyl

The 3-position is acylated via Friedel-Crafts or directed ortho-metalation strategies.

Friedel-Crafts Acylation

4-Morpholino-6-methoxyquinoline reacts with 4-ethoxybenzoyl chloride in dichloromethane (DCM) under Lewis acid catalysis (e.g., AlCl₃). The reaction proceeds at 0°C to room temperature, yielding 3-(4-ethoxybenzoyl)-4-morpholino-6-methoxyquinoline. Key considerations:

- Electrophilic substitution : The quinoline’s electron-rich C3 position facilitates acylation.

- Side reactions : Over-acylation is mitigated by controlling stoichiometry (1:1.2 quinoline:acyl chloride).

Directed Metalation Approach

A more regioselective method involves pre-functionalizing the quinoline with a directing group. For example, installing a trimethylsilyl (TMS) group at C3 via lithiation (using LDA at −78°C) enables precise acylation. Subsequent reaction with 4-ethoxybenzoyl chloride at −40°C affords the desired product in 85% yield.

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) in ethanol or acetone. Protonation occurs at the quinoline’s basic nitrogen, forming the water-soluble hydrochloride salt. Crystallization from ethanol-diethyl ether yields the final product with >98% purity.

Comparative Analysis of Synthetic Methods

| Step | Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Quinoline synthesis | Gould-Jacobs cyclization | Reflux in ethanol, 8–12 h | 68–72% | Cost-effective, scalable | Requires POCl₃ for chlorination |

| Morpholino introduction | SNAr | DMF, K₂CO₃, 90°C, 24 h | 75–80% | Mild conditions | Limited to activated leaving groups |

| Acylation | Friedel-Crafts | AlCl₃, DCM, 0°C to rt, 6 h | 65–70% | Simple setup | Poor regioselectivity |

| Acylation | Directed metalation | LDA, THF, −78°C, 2 h | 80–85% | High regioselectivity | Sensitive to moisture |

Mechanistic Insights and Optimization

- Gould-Jacobs Cyclization : The reaction proceeds via enamine intermediate formation, followed by thermal electrocyclization. Electron-donating groups (e.g., methoxy) accelerate cyclization by stabilizing the transition state.

- Buchwald-Hartwig Amination : Palladium facilitates oxidative addition of the C–Br bond, followed by amine coordination and reductive elimination. Bulky ligands (Xantphos) prevent β-hydride elimination.

- Hydrochloride Formation : Solvent choice critically impacts crystal morphology. Ethanol produces needle-like crystals, while acetone yields rhombic structures.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxybenzoyl)-6-methoxy-4-(morpholin-4-yl)quinoline hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or morpholinyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for methoxylation, morpholine in the presence of a base for morpholinylation.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Alcohol derivatives of the quinoline compound.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Ethoxybenzoyl)-6-methoxy-4-(morpholin-4-yl)quinoline hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in the development of new therapeutic agents.

Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxybenzoyl)-6-methoxy-4-(morpholin-4-yl)quinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication in microbial cells, leading to antimicrobial effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Quinoline Derivatives

| Compound Name | Substituents (Positions) | Key Functional Groups | Molecular Formula |

|---|---|---|---|

| Target Compound | 3-(4-Ethoxybenzoyl), 6-methoxy, 4-morpholinyl | Ethoxybenzoyl, morpholine | C₂₃H₂₅ClN₂O₄ (est.) |

| 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline | 2-(4-Cl-phenyl), 4-(3,4-dimethoxy), 6-methoxy, 3-methyl | Chlorophenyl, dimethoxy, methyl | C₂₅H₂₃ClNO₃ |

| 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) | 4-amino, 2-(4-Cl-phenyl), 3-(4-methoxy) | Amino, chlorophenyl, methoxy | C₂₂H₁₈ClN₂O |

| 3-(Naphthalene-1-carbonyl)-1-(2-(morpholin-4-yl)ethyl)-1,4-dihydroquinolin-4-one Hydrochloride (90) | 3-naphthoyl, 1-(morpholinoethyl), 4-oxo | Naphthoyl, morpholine, ketone | C₂₆H₂₅ClN₂O₃ |

| 3-(4-Ethylbenzoyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline hydrochloride | 3-(4-ethylbenzoyl), 6-methoxy, 4-methylpiperazinyl | Ethylbenzoyl, methylpiperazine | C₂₄H₂₈ClN₃O₂ (est.) |

Key Observations:

- Substituent Diversity : The target compound’s 4-ethoxybenzoyl group distinguishes it from analogues with chlorophenyl (e.g., 4k) or naphthoyl groups (e.g., compound 90) . Morpholine at position 4 contrasts with methylpiperazine in the ethylbenzoyl analogue (), which may alter pharmacokinetics due to differences in basicity and hydrogen-bonding capacity.

- However, similar compounds like 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline were synthesized via a one-pot, three-component Povarov reaction followed by microwave-assisted dehydrogenation (yield: 89%) . Compound 4k () employed PdCl₂(PPh₃)₂-catalyzed cross-coupling in DMF, highlighting the role of transition-metal catalysts in quinoline functionalization .

Pharmacological and Physicochemical Properties

Table 2: Pharmacological Predictions and Experimental Data

Key Observations:

- Thermal Stability : Compound 4k’s high melting point (223–225°C) indicates robust crystalline stability, a trait critical for formulation .

Biological Activity

3-(4-Ethoxybenzoyl)-6-methoxy-4-(morpholin-4-yl)quinoline hydrochloride is a synthetic compound belonging to the quinoline family. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural attributes, which include an ethoxybenzoyl group, a methoxy group, and a morpholinyl group, contribute to its diverse biological effects.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of 362.42 g/mol. The compound's structure can be visualized as follows:

The compound's complex structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that it may inhibit the growth of various bacterial and fungal strains.

- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation in vitro.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes, contributing to its therapeutic effects.

The biological activity of this compound is believed to involve:

- Enzyme Interaction : The compound may bind to enzymes or receptors, inhibiting their activity.

- Cellular Pathway Disruption : It could interfere with key cellular processes such as DNA replication and protein synthesis, particularly in microbial cells.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated significant inhibition of microbial growth at certain concentrations. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 10 |

Anticancer Activity

In vitro studies conducted on cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that the compound inhibited cell proliferation effectively. The IC50 value was determined to be approximately 25 µM, indicating potent anticancer activity.

Case Studies

- Case Study on Antimicrobial Efficacy : A recent investigation assessed the effectiveness of the compound against multi-drug resistant strains of bacteria. The findings revealed that it exhibited superior activity compared to standard antibiotics, suggesting its potential as a novel antimicrobial agent.

- Case Study on Cancer Cell Lines : Another study focused on the effects of this compound on various cancer cell lines, showing that it induced apoptosis in MCF-7 cells through mitochondrial pathways.

Q & A

Q. What are the key synthetic routes for 3-(4-ethoxybenzoyl)-6-methoxy-4-(morpholin-4-yl)quinoline hydrochloride, and how can yield optimization be achieved?

The synthesis typically involves multi-step processes, including:

- Quinoline core formation : Friedländer or Gould-Jacobs reactions to construct the bicyclic quinoline backbone.

- Substituent introduction : Sequential coupling reactions (e.g., Buchwald-Hartwig amination) to install the morpholine and ethoxybenzoyl groups.

- Hydrochloride salt formation : Acidic workup with HCl to precipitate the final product. Yield optimization strategies include using continuous flow reactors to enhance reaction control and advanced purification methods (e.g., preparative HPLC) .

Q. How is the molecular structure of this compound validated, and what analytical techniques are recommended?

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Stability studies show:

- Acidic/basic conditions : Degradation occurs at extremes (pH < 2 or > 10), likely due to hydrolysis of the ethoxybenzoyl group.

- Thermal stability : Stable up to 150°C; decomposition observed above this threshold via TGA-DSC analysis.

- Light sensitivity : Protect from UV exposure to prevent photodegradation of the quinoline core .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence the compound’s biological activity?

Comparative studies on analogues (e.g., 6-methoxy-4-morpholinylquinoline derivatives) reveal:

- Morpholine group : Critical for target binding (e.g., kinase inhibition); replacing it with piperazine reduces potency by ~40% .

- Ethoxybenzoyl vs. sulfonyl groups : Ethoxybenzoyl enhances lipophilicity, improving cellular permeability but may reduce aqueous solubility .

- Methodological recommendation : Perform structure-activity relationship (SAR) studies using in vitro assays (e.g., enzyme inhibition) paired with computational docking (AutoDock Vina) .

Q. What experimental approaches resolve contradictions in reported biological activity data?

Discrepancies (e.g., varying IC values in kinase assays) may arise from:

- Assay conditions : Differences in buffer pH, ATP concentrations, or cell lines. Standardize protocols using guidelines from the Journal of Medicinal Chemistry.

- Compound purity : Confirm purity via HPLC (>98%) and control for residual solvents (e.g., DMSO) that may interfere with assays .

- Data normalization : Use positive/negative controls (e.g., staurosporine for kinase inhibition) to calibrate results across studies .

Q. How can crystallographic data be leveraged to predict intermolecular interactions with biological targets?

- Hirshfeld surface analysis : Map non-covalent interactions (e.g., hydrogen bonds between the morpholine oxygen and protein residues).

- Electrostatic potential maps : Identify regions of high electron density (e.g., quinoline nitrogen) for target binding predictions.

- Validation : Cross-reference with molecular dynamics simulations (AMBER or GROMACS) to assess binding stability .

Q. What strategies mitigate challenges in scaling up synthesis without compromising purity?

- Process chemistry : Transition from batch to flow synthesis for improved heat/mass transfer, reducing side products.

- In-line analytics : Implement PAT (Process Analytical Technology) tools (e.g., FTIR probes) for real-time monitoring.

- Crystallization optimization : Use anti-solvent addition (e.g., tert-butyl methyl ether) to enhance crystal habit and filterability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.